N2-メチル・アルファゾシン塩酸塩

説明

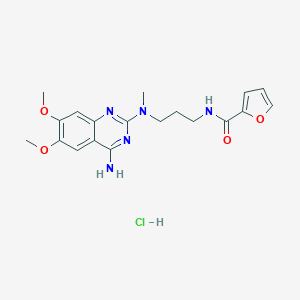

“N-(3-(4-amino-6,7-dimethoxyquinazolin-2-ylamino)propyl)-N-methyltetrahydrofuran-2-carboxamide hydrochloride” is a chemical compound . It is also known as Alfuzosin .

Molecular Structure Analysis

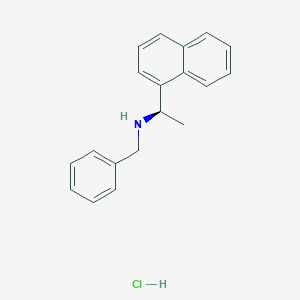

The molecular structure of this compound consists of a quinazolin-2-ylamino group attached to a propyl-N-methyltetrahydrofuran-2-carboxamide group . The molecular formula is C19H27N5O4 .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results .Physical And Chemical Properties Analysis

The molecular weight of this compound is 389.4 g/mol . Other physical and chemical properties such as solubility, melting point, and boiling point are not mentioned in the search results .科学的研究の応用

薬理学的調査

N2-メチル・アルファゾシン塩酸塩は、主にα1アドレナリン受容体拮抗薬としての役割を果たすため、薬理学的調査に使用されます . これは、前立腺肥大症(BPH)の症状的治療に使用され、前立腺と膀胱頸部の筋肉を弛緩させます . この化合物は、特にBPH治療に関する薬物相互作用と副作用を研究する上で貴重です。

生化学研究

生化学では、この化合物は、タンパク質相互作用と機能を理解するための生化学物質として機能するプロテオミクス研究に使用されます . アドレナリン受容体への影響は、シグナル伝達経路を研究するための重要なツールとなっています。

分析化学

N2-メチル・アルファゾシン塩酸塩は、分析化学において、分析機器の精度と校正を保証するための参照標準として使用されます . これは、製薬品の品質管理に不可欠なクロマトグラフィーや分光光度法などの分析方法の開発に役立ちます。

材料科学

材料科学では、化合物の特性を分析して、その安定性、反応性、および他の材料との相互作用を理解します . これは、所望の薬理学的特性を持つ新しい材料を開発するために不可欠です。

化学工学

この化合物は、そのプロセス開発の可能性について化学工学で研究されています。 その合成、精製、およびスケールアッププロセスを理解することは、工業生産にとって不可欠です . エンジニアは、このデータを活用して、N2-メチル・アルファゾシン塩酸塩を含む医薬品の製造プロセスを設計および最適化します。

環境影響調査

N2-メチル・アルファゾシン塩酸塩の環境影響に関する調査には、その分解、生物蓄積、および生態系への潜在的な影響を研究することが含まれます . これは、環境汚染を最小限に抑える廃棄方法を開発するために不可欠です。

作用機序

Target of Action

N2-Methyl Alfuzosin Hydrochloride, also known as Alfuzosin, is an alpha-1 adrenergic antagonist . Its primary targets are the alpha-1 adrenergic receptors located in the lower urinary tract, which are abundant in the prostate, prostatic capsule, prostatic urethra, and bladder neck .

Mode of Action

Alfuzosin works by selectively inhibiting alpha adrenergic receptors in the lower urinary tract . This inhibition causes smooth muscle relaxation in the bladder neck and prostate, thereby improving urine flow and reducing the symptoms of benign prostatic hyperplasia (BPH) .

Biochemical Pathways

The biochemical pathway primarily affected by Alfuzosin is the sympathetic nervous system’s stimulation of alpha-1 adrenoreceptors . By blocking these receptors, Alfuzosin disrupts this pathway, leading to the relaxation of smooth muscles in the bladder neck and prostate .

Pharmacokinetics

Alfuzosin undergoes extensive hepatic metabolism, primarily via CYP3A4 . The metabolism includes oxidation, O-demethylation, and N-dealkylation, forming inactive metabolites . Only 11% of the administered dose is detected unchanged in the urine . The protein binding of Alfuzosin is moderate and ranges from 82% to 90% .

Result of Action

The primary result of Alfuzosin’s action is an improvement in urine flow rate and a reduction in BPH symptoms . This is achieved by the relaxation of smooth muscles in the bladder neck and prostate, which is caused by the inhibition of alpha-1 adrenergic receptors .

Action Environment

The action of Alfuzosin can be influenced by various environmental factors. For instance, its absorption is decreased by 50% under fasting conditions . In patients with renal or hepatic impairment, the clearance of Alfuzosin is decreased, and plasma concentrations are increased . Furthermore, plasma concentrations in patients aged 75 years and above were found to be approximately 35% greater than in those under 65 years .

特性

IUPAC Name |

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)amino]propyl]-N-methyloxolane-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O4.ClH/c1-24(18(25)14-6-4-9-28-14)8-5-7-21-19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h10-11,14H,4-9H2,1-3H3,(H3,20,21,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMLZHKGIOTQJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCNC1=NC2=CC(=C(C=C2C(=N1)N)OC)OC)C(=O)C3CCCO3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80543369 | |

| Record name | N-{3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)amino]propyl}-N-methyloxolane-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72104-34-8 | |

| Record name | N-{3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)amino]propyl}-N-methyloxolane-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)amino]propyl]-N-methyltetrahydrofuran-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

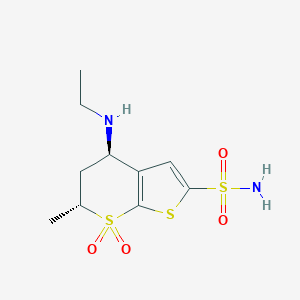

![(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194972.png)

![3-[4-(Trifluoromethyl)phenyl]propanal](/img/structure/B195003.png)